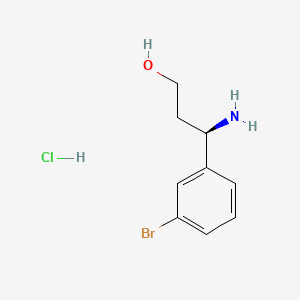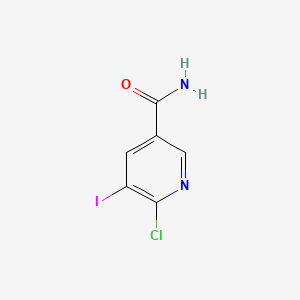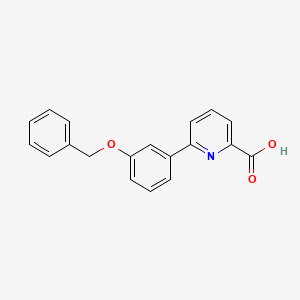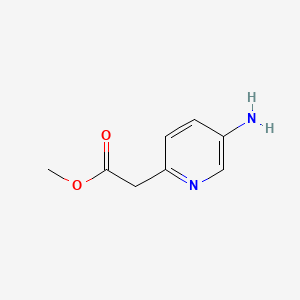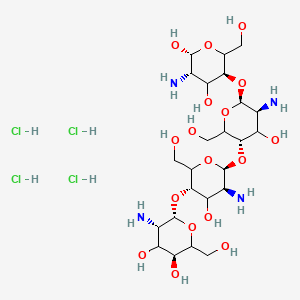
Tétramère de chitosane
Vue d'ensemble
Description
Chitosan tetramer is a partially deacetylated derivative of chitin, a natural polysaccharide found in the exoskeletons of crustaceans, insects, and fungi. Chitosan tetramer consists of four glucosamine units, making it an oligomer of chitosan. Due to its unique properties, such as biocompatibility, biodegradability, and non-toxicity, chitosan tetramer has garnered significant interest in various scientific and industrial fields .
Applications De Recherche Scientifique
Chitosan tetramer has a wide range of applications in various scientific fields:
Chemistry: Used as a green catalyst and in the synthesis of nanocomposites.
Biology: Employed in the study of cell signaling and molecular interactions.
Medicine: Utilized in drug delivery systems, wound healing, and tissue engineering due to its biocompatibility and biodegradability
Industry: Applied in water treatment, agriculture, and food preservation for its antimicrobial properties
Mécanisme D'action
Target of Action
Chitosan Tetramer, a derivative of chitosan, interacts with various biomolecules such as proteins, nucleic acids, and phospholipids . It is particularly suited for specific interactions with part anionic, part hydrophobic target biomolecules . The mono-acetylated chitosan tetramer carrying its acetyl group at the non-reducing end unit has the highest priming activity .
Mode of Action
Chitosan Tetramer exhibits a dose-dependent growth-inhibitory effect . It permeabilizes the cell membrane to small cellular components, coupled with a significant membrane depolarization . It is speculated that the binding of chitosan to teichoic acids, coupled with a potential extraction of membrane lipids (predominantly lipoteichoic acid), results in a sequence of events, ultimately leading to bacterial death .
Biochemical Pathways
Chitosan Tetramer affects biochemical pathways linked to energy metabolism, which play a role in the development, persistence, and resistance of tumors to treatment . It is involved in the induction and/or upregulation of genes related to development, vegetative growth, and carbon and nitrogen metabolism .
Pharmacokinetics
These properties have a fundamental effect on the biological and technological performance of the polymer . It is soluble in dilute acids, which enhances its usability in various applications .
Result of Action
Chitosan Tetramer permeabilizes the high-fluidity plasma membrane and increases the production of intracellular oxygen species (ROS) . It also has neuroprotective properties, including anti-neuroinflammatory activity, suppression of β-amyloid and acetylcholinesterase formation, and anti-apoptosis effects .
Action Environment
The antimicrobial activity of Chitosan Tetramer is influenced by several factors . Its interaction with cells is affected by the environment, including pH levels . It is also compatible with mammalian cell lines as well as with biocontrol fungi (BCF). BCF resistant to chitosan have low-fluidity membranes and high glucan/chitin ratios in their cell walls .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chitosan tetramer can be synthesized through the partial deacetylation of chitin using chitin deacetylases. This enzymatic process involves the selective removal of acetyl groups from chitin to produce chitosan oligomers with a defined degree of polymerization and acetylation . The reaction conditions typically include:
- Temperature: 37°C
- pH: Slightly acidic (pH 6.3)
- Enzymes: Bacterial, fungal, or viral chitin deacetylases
Industrial Production Methods: Industrial production of chitosan tetramer involves the extraction of chitin from crustacean shells, followed by chemical or enzymatic deacetylation. The process includes:
Demineralization: Removal of calcium carbonate using hydrochloric acid.
Deproteinization: Removal of proteins using sodium hydroxide.
Deacetylation: Partial deacetylation using chitin deacetylases or sodium hydroxide under controlled conditions
Analyse Des Réactions Chimiques
Types of Reactions: Chitosan tetramer undergoes various chemical reactions, including:
Oxidation: Chitosan tetramer can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized chitosan derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Chitosan tetramer can undergo substitution reactions, such as esterification and etherification, to introduce functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, aqueous or alcoholic medium.
Substitution: Acyl chlorides or alkyl halides, basic or acidic conditions.
Major Products:
Oxidized Chitosan: Formed through oxidation reactions.
Reduced Chitosan: Formed through reduction reactions.
Substituted Chitosan Derivatives: Formed through esterification or etherification reactions.
Comparaison Avec Des Composés Similaires
Chitosan Oligomers: Similar to chitosan tetramer but with varying degrees of polymerization.
Chitin: The parent compound of chitosan, with a higher degree of acetylation.
Alginate: Another biopolymer used in similar applications but with different chemical properties
Uniqueness of Chitosan Tetramer: Chitosan tetramer’s unique combination of biocompatibility, biodegradability, and antimicrobial properties makes it particularly suitable for biomedical applications. Its defined degree of polymerization and acetylation allows for precise control over its biological activities, setting it apart from other chitosan derivatives and biopolymers .
Propriétés
IUPAC Name |
(3S,5S,6S)-5-amino-6-[(3S,5S,6S)-5-amino-6-[(3S,5S,6S)-5-amino-6-[(3S,5S,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O17.4ClH/c25-9-15(35)18(6(2-30)39-21(9)38)43-23-11(27)17(37)20(8(4-32)41-23)45-24-12(28)16(36)19(7(3-31)42-24)44-22-10(26)14(34)13(33)5(1-29)40-22;;;;/h5-24,29-38H,1-4,25-28H2;4*1H/t5?,6?,7?,8?,9-,10-,11-,12-,13+,14?,15?,16?,17?,18+,19+,20+,21+,22-,23-,24-;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYACONDITADORN-MNBTVNAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C([C@@H]([C@@H](O1)O[C@@H]2C(O[C@H]([C@H](C2O)N)O[C@@H]3C(O[C@H]([C@H](C3O)N)O[C@@H]4C(O[C@H]([C@H](C4O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50Cl4N4O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743981 | |
| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
808.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117399-50-5 | |
| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


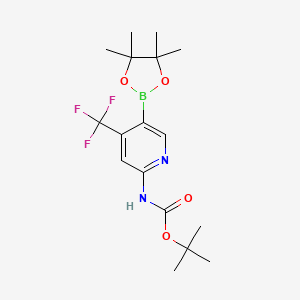
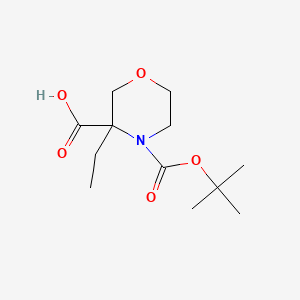
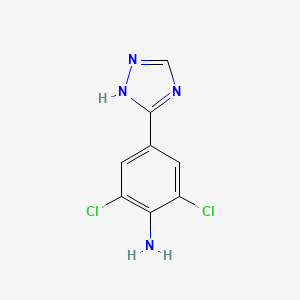
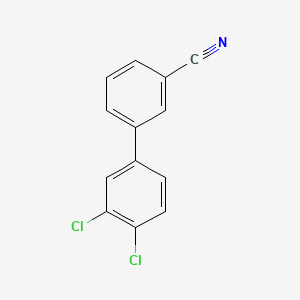
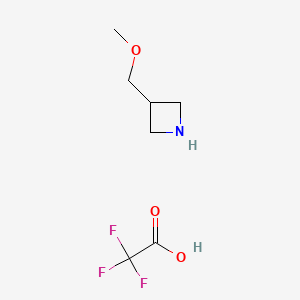
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel-](/img/structure/B597832.png)

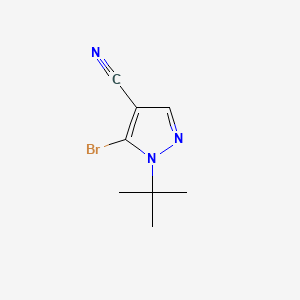
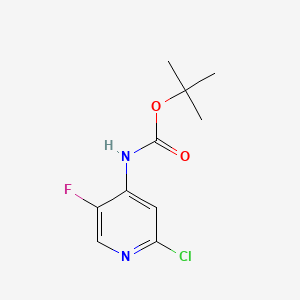
![7-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B597839.png)
